molecular formula C19H20N6O2S B2472262 N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-43-5

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2472262
CAS No.: 887347-43-5
M. Wt: 396.47
InChI Key: GVMHZEQOJLZKQZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an acetamidophenyl group, a tetrazole ring, and a sulfanyl-propanamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetamidophenyl group is then introduced through acylation reactions, followed by the formation of the sulfanyl-propanamide moiety via thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different nitrogen heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is unique due to its combination of functional groups, which provide a diverse range of chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-4-10-17(11-5-12)25-19(22-23-24-25)28-13(2)18(27)21-16-8-6-15(7-9-16)20-14(3)26/h4-11,13H,1-3H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHZEQOJLZKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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